molecular formula C18H18ClN3O5S B2455120 N-(4-chloro-2,5-dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1021257-03-3

N-(4-chloro-2,5-dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2455120
CAS RN: 1021257-03-3
M. Wt: 423.87
InChI Key: MCJAXZWGEUFKMY-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O5S and its molecular weight is 423.87. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Derivatives

A novel synthetic route for 1,3,4-oxadiazole derivatives, known for their α-glucosidase inhibitory potential, was developed. These compounds, including analogs of the specified chemical, exhibit promising inhibitory activity against α-glucosidase, suggesting potential applications in managing diabetes and related metabolic disorders. The study highlights the structural determination of these compounds through various spectroscopic methods and supports their findings with molecular modeling and ADME predictions (Iftikhar et al., 2019).

Biological Screening

Another study focused on the synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl derivatives, showcasing their screening against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds, by virtue of their structure, showed relative activity against acetylcholinesterase, hinting at potential for developing treatments for neurodegenerative diseases like Alzheimer's (Rehman et al., 2013).

Anticancer Activity

The synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was explored, presenting a convenient and fast method for their preparation. These compounds have been identified through various analytical methods, indicating potential research applications in exploring new anticancer agents (Yu et al., 2014).

Antimicrobial Evaluation

Research into 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed their synthesis from aryl/aralkyl organic acids. These compounds underwent structural elucidation and were screened for antimicrobial activity. Several demonstrated significant activity against selected microbial species, contributing to the search for new antimicrobial agents (Gul et al., 2017).

Anti-inflammatory Activity

The exploration of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity demonstrates the synthetic versatility of related compounds. Such studies provide a foundation for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S/c1-9-5-11(10(2)26-9)17-21-22-18(27-17)28-8-16(23)20-13-7-14(24-3)12(19)6-15(13)25-4/h5-7H,8H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJAXZWGEUFKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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